

# Fmoc-D-Asp(OtBu)-OH molecular weight and formula.

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fmoc-D-Asp(OtBu)-OH

Cat. No.: B2848758

Get Quote

## Technical Guide: Fmoc-D-Asp(OtBu)-OH

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Fmoc-D-Asp(OtBu)-OH**, a crucial building block in peptide synthesis. It details the compound's physicochemical properties, its primary application in solid-phase peptide synthesis, and a generalized experimental workflow.

# **Compound Identification and Properties**

**Fmoc-D-Asp(OtBu)-OH** is the standard nomenclature for N- $\alpha$ -(9-Fluorenylmethoxycarbonyl)-D-aspartic acid  $\beta$ -tert-butyl ester. The Fmoc group serves as a base-labile protecting group for the amine, while the tert-butyl ester protects the side-chain carboxylic acid, preventing unwanted side reactions during peptide synthesis.

### **Chemical Structure and Properties**

Below is a summary of the key quantitative data for Fmoc-D-Asp(OtBu)-OH.



Property	Value	Citations
Molecular Formula	C23H25NO6	[1][2][3]
Molecular Weight	411.45 g/mol	[1]
CAS Number	112883-39-3	
Appearance	White to beige powder or crystals	
Melting Point	146-151 °C	_
Purity	≥98%	

# **Application in Peptide Synthesis**

The primary application of **Fmoc-D-Asp(OtBu)-OH** is in Fmoc solid-phase peptide synthesis (SPPS). This methodology allows for the stepwise construction of a peptide chain immobilized on a solid resin support. The compound serves as a protected amino acid building block that is incorporated into the growing peptide sequence.

# General Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the general steps for incorporating an Fmoc-protected amino acid like **Fmoc-D-Asp(OtBu)-OH** into a peptide sequence on a solid support.

#### Materials:

- Fmoc-protected amino acids (e.g., Fmoc-D-Asp(OtBu)-OH)
- Solid-phase resin (e.g., Rink Amide, Wang resin)
- Deprotection solution: 20% piperidine in dimethylformamide (DMF)
- Coupling reagents: (e.g., HBTU, HATU) and a base (e.g., DIPEA)
- Solvents: DMF, Dichloromethane (DCM)



- Washing solvents: DMF, DCM, Isopropanol
- Cleavage cocktail (e.g., Trifluoroacetic acid-based)

#### Methodology:

- Resin Swelling: The solid support resin is swelled in a suitable solvent, typically DMF or DCM, for 30-60 minutes.
- Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes) to ensure complete removal.
- Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
- Amino Acid Coupling:
  - The Fmoc-D-Asp(OtBu)-OH is pre-activated in a separate vessel by dissolving it with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
  - This activation mixture is then added to the deprotected resin.
  - The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
- Washing: The resin is again washed extensively with DMF, DCM, and isopropanol to remove any unreacted reagents and byproducts.
- Cycle Repetition: Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin,
   and all side-chain protecting groups (like the OtBu on the aspartic acid) are removed

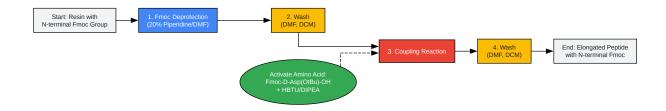


simultaneously by treatment with a strong acid cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).

 Peptide Precipitation and Purification: The cleaved peptide is typically precipitated with cold diethyl ether, centrifuged, and the resulting crude peptide is purified, often using reversephase high-performance liquid chromatography (RP-HPLC).

#### **Workflow Visualization**

The following diagram illustrates the logical workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis using a protected amino acid such as **Fmoc-D-Asp(OtBu)-OH**.



Click to download full resolution via product page

Caption: A single cycle in Fmoc Solid-Phase Peptide Synthesis (SPPS).

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. calpaclab.com [calpaclab.com]
- 2. Fmoc- D -Asp(OtBu)-OH 98 112883-39-3 [sigmaaldrich.com]
- 3. Fmoc-D-Aspartic acid beta-tert-butyl ester | 112883-39-3 [chemicalbook.com]



 To cite this document: BenchChem. [Fmoc-D-Asp(OtBu)-OH molecular weight and formula.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2848758#fmoc-d-asp-otbu-oh-molecular-weight-and-formula]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com